Cas no 2248298-38-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate structure](https://nl.kuujia.com/scimg/cas/2248298-38-4x500.png)
2248298-38-4 structure
Productnaam:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Chemische en fysische eigenschappen
Naam en identificatie
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- 2248298-38-4
- EN300-6523568
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate
-
- Inchi: 1S/C22H20N2O5/c25-19(15-5-1-2-6-15)23-13-14-9-11-16(12-10-14)22(28)29-24-20(26)17-7-3-4-8-18(17)21(24)27/h3-4,7-12,15H,1-2,5-6,13H2,(H,23,25)
- InChI-sleutel: FGGXPQCXLQEGNW-UHFFFAOYSA-N
- LACHT: O=C(C1CCCC1)NCC1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1
Berekende eigenschappen
- Exacte massa: 392.13722174g/mol
- Monoisotopische massa: 392.13722174g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 6
- Complexiteit: 640
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 92.8Ų
- XLogP3: 3.3
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523568-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.5g |
$410.0 | 2023-05-31 | ||
Enamine | EN300-6523568-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 5g |
$1240.0 | 2023-05-31 | ||
Enamine | EN300-6523568-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.25g |
$393.0 | 2023-05-31 | ||
Enamine | EN300-6523568-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 2.5g |
$838.0 | 2023-05-31 | ||
Enamine | EN300-6523568-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 10g |
$1839.0 | 2023-05-31 | ||
Enamine | EN300-6523568-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.1g |
$376.0 | 2023-05-31 | ||
Enamine | EN300-6523568-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 1g |
$428.0 | 2023-05-31 | ||
Enamine | EN300-6523568-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate |
2248298-38-4 | 0.05g |
$359.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(cyclopentylformamido)methyl]benzoate Gerelateerde literatuur
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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